molecular formula C13H17N3 B14897641 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile

2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B14897641
M. Wt: 215.29 g/mol
InChI Key: DLXQGJSYSFYSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by a cyclopenta[b]pyridine core structure with a butylamino substituent at the 2-position and a carbonitrile group at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyanoacetic acid hydrazones with sodium (2-oxocyclopentylidene)methanolate under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways and proteins, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a butylamino and a carbonitrile group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C13H17N3/c1-2-3-7-15-13-11(9-14)8-10-5-4-6-12(10)16-13/h8H,2-7H2,1H3,(H,15,16)

InChI Key

DLXQGJSYSFYSNS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C2CCCC2=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.